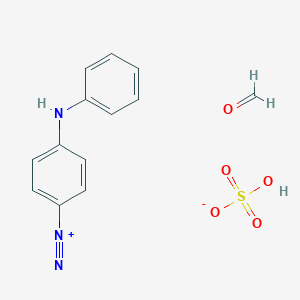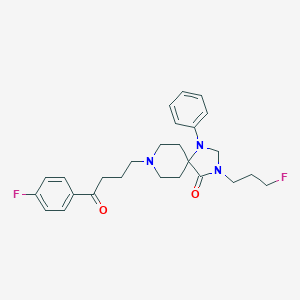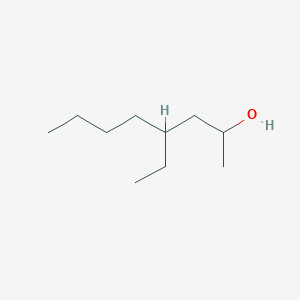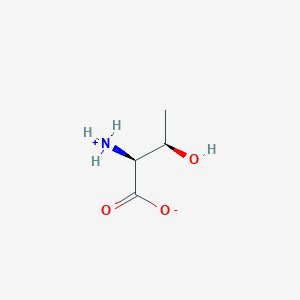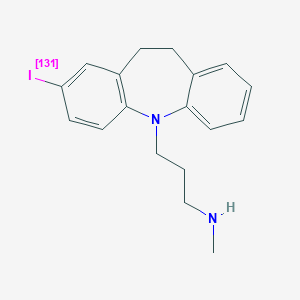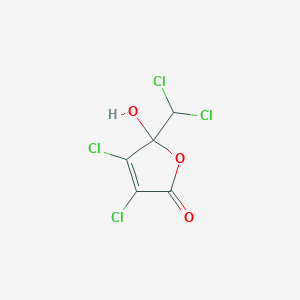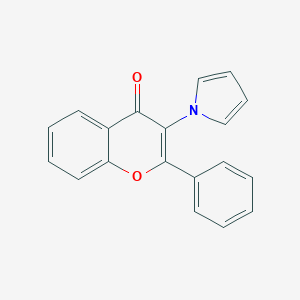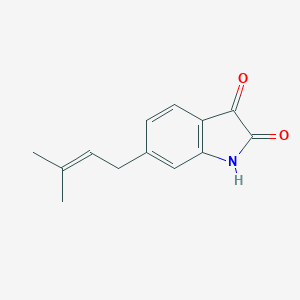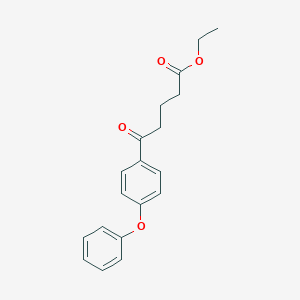
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate
説明
Synthesis Analysis
Synthesis of related ethyl esters involves sequential hydrogenation processes, demonstrating the complexity and precision required in chemical synthesis. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating the intricacies involved in achieving desired chemical structures and purities through controlled reactions and conditions (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the geometric and electronic configuration of chemical compounds. Studies such as those on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into molecular crystallization patterns, essential for elucidating the compound's chemical behavior and reactivity (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions, such as cycloadditions, are pivotal for modifying and creating new chemical entities. The phosphine-mediated [3+2] cycloaddition reactions involving ethyl derivatives highlight the versatility of ethyl esters in synthetic chemistry, paving the way for generating novel compounds with significant yields and under mild conditions (Guan & Shi, 2009).
Physical Properties Analysis
Analyzing the physical properties, such as crystallinity and molecular orientation, provides a foundation for understanding a compound's stability and solubility. For instance, the detailed examination of crystal structures and molecular conformations through X-ray diffraction analysis reveals the intermolecular interactions that influence the compound's physical state and behavior (Kaur et al., 2012).
科学的研究の応用
Structural and Optical Properties
- The structural and optical properties of certain derivatives, including their formation into thin films and how these films exhibit nanocrystallite dispersion within an amorphous matrix, have been analyzed. The analysis includes absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, indicating their potential applications in material science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- The AC electrical conductivity and dielectrical properties of related compounds have been determined, showcasing how such materials can be used in electronic devices and sensors. This study points out the influence of substitution groups on these properties, highlighting the significance of molecular modification for tailored applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity
- Investigations into the synthesis routes and reactivity of related compounds offer insights into creating various esters and derivatives with potential applications in pharmaceuticals and organic synthesis. These studies provide foundational knowledge for the development of new synthetic methodologies and chemical intermediates (Yates, Bhamare, Granger, & Macas, 1993).
Material Science and Polymer Production
- The production of polymers containing aromatic substituents by certain bacteria has been explored, demonstrating the potential of these compounds in creating new types of biodegradable plastics with unique properties. This research suggests avenues for the development of environmentally friendly materials with specific mechanical and thermal characteristics (Curley, Hazer, Lenz, & Fuller, 1996).
Photolytic and Photoisomerisation Studies
- Studies on the photolysis and photoisomerisation of related compounds in various solvents reveal complex behaviors that could be exploited in the development of photoresponsive materials. These materials may find applications in fields ranging from photopharmacology to the design of advanced materials with switchable properties (Ang & Prager, 1992).
特性
IUPAC Name |
ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFZEAUJPOMSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544373 | |
| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105769-45-7 | |
| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


